- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)
1-(Isoquinolin-3-yl)ethanone structure
Product Name:1-(Isoquinolin-3-yl)ethanone
CAS-Nr.:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
Update Time:2025-06-10
1-(Isoquinolin-3-yl)ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- InChI-Schlüssel: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 171.06800
- Monoisotopenmasse: 173.047678
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 205
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 50.2
- XLogP3: 2.1
Experimentelle Eigenschaften
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Zolldaten
- HS-CODE:2933499090
- Zolldaten:
China Zollkodex:
2933499090Übersicht:
2933499090. Andere Verbindungen, die Chinolin oder Isochinolin-Ringsystem enthalten [aber nicht weiter geschmolzen]. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933499090. andere Verbindungen, die in der Struktur ein Chinolin- oder Isochinolinringsystem enthalten (auch hydriert), nicht weiter geschmolzen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-(Isoquinolin-3-yl)ethanone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445109-100 mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 100MG |
€212.00 | 2023-07-18 | ||
| abcr | AB445109-250 mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 250MG |
€374.40 | 2023-07-18 | ||
| abcr | AB445109-1 g |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 1g |
€726.50 | 2023-07-18 | ||
| Apollo Scientific | OR300098-500mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 500mg |
£187.00 | 2022-03-29 | ||
| Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-1g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-5g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-500mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-250mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 100mg |
1060.05CNY | 2021-05-08 |
1-(Isoquinolin-3-yl)ethanone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Benzene
Referenz
- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Referenz
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Referenz
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
Referenz
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Referenz
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514
1-(Isoquinolin-3-yl)ethanone Raw materials
- Ethyl Isoquinoline-3-carboxylate
- Isoquinolin-3-yl trifluoromethanesulfonate
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- Methyl isoquinoline-3-carboxylate
- L-Phenylalanine
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- tributyl(1-ethoxyethenyl)stannane
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Bestellnummer:A10893
Bestandsstatus:in Stock
Menge:250mg/1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 19:34
Preis ($):163.0/343.0
Email:sales@amadischem.com
1-(Isoquinolin-3-yl)ethanone Verwandte Literatur
-
Danlei Xiang Nanoscale, 2021,13, 5497-5506
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Kevin M. Koo,Abu Ali Ibn Sina,Laura G. Carrascosa,Muhammad J. A. Shiddiky Analyst, 2014,139, 6178-6184
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):163.0/343.0